Gem-Bis(Trifluoromethyl) Moiety Provides a Critical Electron-Deficient Platform for Peptide Engineering
The target compound serves as the essential precursor to L-hexafluorovaline (Hfv), an unnatural amino acid. This is a significant differentiation from common mono-trifluoromethylated building blocks, which cannot produce this fluorinated valine analog. The synthesis and incorporation of Hfv into the antimicrobial peptide gramicidin S resulted in the analog [hexafluorovalyl1,1′]gramicidin S [1].
| Evidence Dimension | Synthetic utility for peptide modification |
|---|---|
| Target Compound Data | Precursor to L-hexafluorovaline (Hfv), enabling peptide synthesis. |
| Comparator Or Baseline | Ethyl 4,4,4-trifluorocrotonate (mono-CF3 analog) |
| Quantified Difference | The target's bis-CF3 structure is required for the synthesis of Hfv; mono-CF3 analogs cannot yield this amino acid. |
| Conditions | Synthetic organic chemistry; solid-phase peptide synthesis. |
Why This Matters
This provides a unique entry point to engineer peptides with two valine residues replaced by a highly fluorinated mimic, a modification unattainable with simpler trifluorocrotonates.
- [1] Arai, T., et al. Synthesis of [Hexafluorovalyl1,1′]gramicidin S. Bulletin of the Chemical Society of Japan 69, 1383-1389 (1996). View Source
